(Piperidin-4-yl)phosphonic acid hydrochloride
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Overview
Description
(Piperidin-4-yl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C5H13ClNO3P and a molecular weight of 201.59 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-4-yl)phosphonic acid hydrochloride typically involves the reaction of piperidine with phosphonic acid derivatives under controlled conditions. One common method involves the use of piperidine and phosphorus trichloride, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent product quality. Industrial methods may also incorporate advanced purification techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(Piperidin-4-yl)phosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
(Piperidin-4-yl)phosphonic acid hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Piperidin-4-yl)phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Piperidin-4-yl)phosphonic acid hydrochloride include other piperidine derivatives and phosphonic acid-containing compounds. Examples include:
Piperidine: A basic six-membered heterocyclic amine.
Phosphonic acid: A compound containing a phosphonic acid group.
Piperidin-4-ylphosphonic acid: A related compound without the hydrochloride salt.
Uniqueness
This combination allows for specific interactions with biological targets and versatile reactivity in chemical synthesis .
Properties
IUPAC Name |
piperidin-4-ylphosphonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h5-6H,1-4H2,(H2,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNQQXESJLLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1P(=O)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823764-59-5 |
Source
|
Record name | (piperidin-4-yl)phosphonic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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